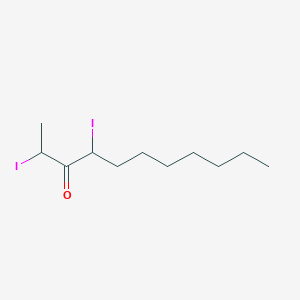
2,4-Diiodoundecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diiodoundecan-3-one is an organic compound characterized by the presence of two iodine atoms attached to the carbon chain at positions 2 and 4, and a ketone functional group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodoundecan-3-one typically involves the iodination of undecanone derivatives. One common method is the halogenation of undecan-3-one using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or chloroform, and the temperature is maintained at around 0-5°C to prevent over-iodination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Diiodoundecan-3-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of substituted undecanones with different functional groups replacing the iodine atoms.
Reduction: Formation of 2,4-diiodoundecan-3-ol.
Oxidation: Formation of 2,4-diiodoundecanoic acid or other oxidized derivatives.
Applications De Recherche Scientifique
2,4-Diiodoundecan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Diiodoundecan-3-one depends on its interaction with molecular targets and pathways. The iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The ketone group can undergo nucleophilic addition reactions, which may play a role in its biological activity. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
2,4-Dichloroundecan-3-one: Similar structure but with chlorine atoms instead of iodine.
2,4-Dibromoundecan-3-one: Similar structure but with bromine atoms instead of iodine.
2,4-Difluoroundecan-3-one: Similar structure but with fluorine atoms instead of iodine.
Comparison: 2,4-Diiodoundecan-3-one is unique due to the presence of iodine atoms, which are larger and more polarizable than chlorine, bromine, or fluorine. This can result in different reactivity and biological activity compared to its halogenated analogs. The iodine atoms can also enhance the compound’s ability to participate in halogen bonding, which can influence its interactions with biological targets and its overall chemical behavior.
Propriétés
Numéro CAS |
649767-33-9 |
|---|---|
Formule moléculaire |
C11H20I2O |
Poids moléculaire |
422.08 g/mol |
Nom IUPAC |
2,4-diiodoundecan-3-one |
InChI |
InChI=1S/C11H20I2O/c1-3-4-5-6-7-8-10(13)11(14)9(2)12/h9-10H,3-8H2,1-2H3 |
Clé InChI |
KVEFMVVUYYHCQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(=O)C(C)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12601241.png)
![2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12601244.png)

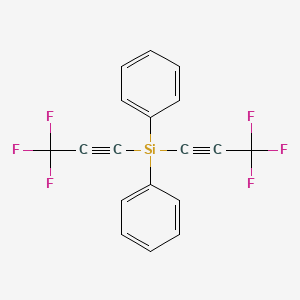
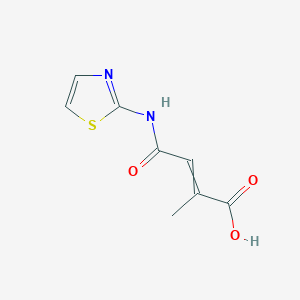
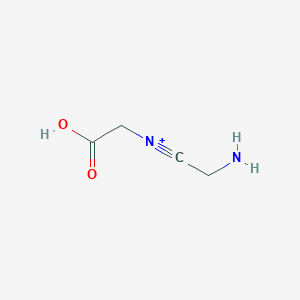
![3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B12601277.png)
![4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12601279.png)



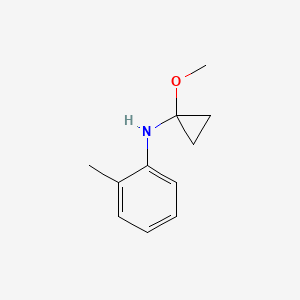
![2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12601307.png)
